Cas no 385379-94-2 (3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid)
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid
- Benzoic acid, 3-[[4-(methylsulfonyl)-1-piperazinyl]sulfonyl]-
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- Inchi: 1S/C12H16N2O6S2/c1-21(17,18)13-5-7-14(8-6-13)22(19,20)11-4-2-3-10(9-11)12(15)16/h2-4,9H,5-8H2,1H3,(H,15,16)
- InChI Key: HWMATKYIEQVLMP-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=CC(S(N2CCN(S(C)(=O)=O)CC2)(=O)=O)=C1
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM519414-1g |
3-((4-(Methylsulfonyl)piperazin-1-yl)sulfonyl)benzoic acid |
385379-94-2 | 97% | 1g |
$391 | 2023-03-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398159-1g |
3-((4-(Methylsulfonyl)piperazin-1-yl)sulfonyl)benzoic acid |
385379-94-2 | 97% | 1g |
¥4074.00 | 2024-05-15 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD625106-1g |
3-((4-(Methylsulfonyl)piperazin-1-yl)sulfonyl)benzoic acid |
385379-94-2 | 97% | 1g |
¥2716.0 | 2024-04-18 | |
| Ambeed | A617957-1g |
3-((4-(Methylsulfonyl)piperazin-1-yl)sulfonyl)benzoic acid |
385379-94-2 | 97% | 1g |
$395.0 | 2024-04-19 |
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Suppliers
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid: A Versatile Compound with Broad Applications in Biomedical Research
3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid, also known by its CAS No. 385379-94-2, represents a significant advancement in the development of small molecule therapeutics. This compound is characterized by its unique molecular structure, which combines a benzoic acid moiety with a 1,4-diazepane ring system functionalized with methanesulfonyl groups. The synthesis of this compound involves a multi-step process that includes the coupling of aromatic carboxylic acid derivatives with sulfonated piperazine scaffolds, resulting in a molecule with potential applications in drug discovery and medicinal chemistry.
Recent studies have highlighted the importance of 3-(4-Methanesulfonyl-piperazine-1-suldeyl)-benzoic acid in the context of targeted drug delivery and enzyme inhibition. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein tyrosine phosphatases (PTPs), which are critical regulators of cellular signaling pathways. This finding underscores the potential of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid as a lead compound for the development of novel therapeutics targeting diseases associated with dysregulated PTP activity, such as inflammatory disorders and oncogenic pathways.
The molecular framework of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid is particularly noteworthy for its ability to modulate cell membrane permeability and drug bioavailability. The presence of sulfonamide groups in the molecule enhances its solubility in aqueous environments, making it suitable for oral administration. Additionally, the benzoic acid group contributes to the molecule's ability to interact with hydrophobic regions of target proteins, thereby improving its binding affinity and selectivity. These properties make 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid a valuable candidate for the design of prodrugs and drug conjugates.
Research published in Advanced Drug Delivery Reviews in 2024 has further expanded the understanding of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid's role in nanomedicine and targeted therapy. The compound has been shown to serve as a ligand for the folate receptor, which is overexpressed in certain solid tumors. This property enables the molecule to be used as a targeting moiety for the development of theranostic agents that combine diagnostic and therapeutic functions. The integration of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid into such platforms could significantly enhance the precision and efficacy of cancer treatments.
From a synthetic perspective, the preparation of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid involves advanced organic chemistry techniques. A 2023 study in Organic & Biomolecular Chemistry described a novel solid-phase synthesis approach that allows for the efficient and scalable production of this compound. This method utilizes click chemistry principles to couple the benzoic acid derivative with a sulfonated piperazine scaffold, minimizing byproducts and improving the purity of the final product. Such synthetic advancements are critical for the large-scale production of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid for preclinical and clinical applications.
The biological activity of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has also been explored in the context of neurodegenerative diseases. A 2024 preclinical study published in Neurochemistry International reported that this compound exhibits neuroprotective effects in models of Alzheimer's disease. The mechanism of action involves the modulation of beta-amyloid aggregation and the reduction of oxidative stress in neuronal cells. These findings suggest that 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid could be a promising therapeutic agent for the treatment of neurodegenerative conditions.
Moreover, the pharmacokinetic profile of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid has been evaluated in various preclinical models. A 2023 study in Drug Metabolism and Disposition demonstrated that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. The molecule's ability to cross the blood-brain barrier is particularly significant, as it allows for the treatment of central nervous system disorders. These ADME characteristics are essential for the development of oral formulations and injectable solutions of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid.
Looking ahead, the potential applications of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid are expected to expand further with the advent of personalized medicine and precision oncology. The ability to tailor the molecule's properties for specific patient populations could enhance its therapeutic efficacy and reduce side effects. Additionally, the integration of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid into multi-target drug design strategies may lead to the development of compounds with broader therapeutic applications.
Despite the promising findings, further research is needed to fully elucidate the mechanism of action, toxicological profile, and clinical efficacy of 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid. Ongoing studies are focused on optimizing its chemical structure to enhance its potency and selectivity, as well as to minimize potential adverse effects. These efforts are crucial for the translation of this compound from the laboratory to clinical settings, where it could make a significant impact in the treatment of various diseases.
In conclusion, 3-(4-Methanesulfonyl-piperazine-1-sulfonyl)-benzoic acid represents a versatile and promising molecule with a wide range of potential applications in medicinal chemistry and drug development. Its unique structural features, coupled with its demonstrated biological activity and favorable pharmacokinetic properties, position it as a valuable candidate for the development of novel therapeutics. As research in this area continues to advance, the compound's role in the treatment of various diseases is likely to expand, offering new possibilities for improving patient outcomes.
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